molecular formula C42H60N12O16 B1679817 Pseudobactin CAS No. 76975-04-7

Pseudobactin

Número de catálogo: B1679817
Número CAS: 76975-04-7
Peso molecular: 989 g/mol
Clave InChI: HGYMGQIZTWEDBI-WBYFLIHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pseudobactin is a high-affinity fluorescent siderophore (microbial metallophore) primarily produced by plant growth-promoting rhizobacteria of the genus Pseudomonas . This compound is integral for microbial iron acquisition under limiting conditions, chelating the essential but poorly soluble ferric iron (Fe³⁺) from the environment with a stability constant (Kf) of approximately 10³² . The complex structure of this compound features a dihydroxyquinoline chromophore linked to a cyclic peptide backbone that incorporates iron-chelating functional groups, including a hydroxamate moiety from N⁵-hydroxyornithine and a catechol group from the quinoline derivative, resulting in a near-perfect octahedral coordination around the central iron atom . In research, this compound is a key molecule for studying microbial ecology and sustainable agriculture. Its primary research value lies in its role in the biocontrol of phytopathogens; by sequestering available iron in the rhizosphere, this compound starves competing pathogenic bacteria, fungi, and oomycetes, thereby suppressing plant diseases and supporting the development of sustainable farming practices . Studies on siderophore-deficient mutants have strengthened the evidence for its direct antagonistic role . Furthermore, it serves as an excellent model compound for investigating siderophore-mediated plant-microbe interactions, as these iron-chelating mechanisms are also involved in improving plant fitness and nutrition . The biosynthesis of this compound, which involves non-ribosomal peptide synthetases (NRPS) and enzymes like the L-Orn N⁵-oxygenase (PsbA), is tightly regulated by iron availability via the Ferric Uptake Regulator (Fur) protein, making it a subject of interest for genetic and biochemical studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Número CAS

76975-04-7

Fórmula molecular

C42H60N12O16

Peso molecular

989 g/mol

Nombre IUPAC

(2R,3R)-3-[[(2S)-2-amino-6-[[(1S)-5-[(4-amino-4-oxobutanoyl)amino]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]amino]-2-hydroxy-4-[[(2S)-1-[[(2R,3R)-3-hydroxy-1-[[(2S)-1-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H60N12O16/c1-18(35(61)50-23-8-6-14-53(70)41(23)67)47-39(65)31(20(3)55)51-36(62)19(2)48-40(66)32(33(60)42(68)69)52-37(63)22(43)7-4-5-12-46-38(64)25-11-13-45-34-24(49-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)54(25)34/h15-20,22-23,25,31-33,45,55-56,60,70H,4-14,43H2,1-3H3,(H2,44,58)(H,46,64)(H,47,65)(H,48,66)(H,49,59)(H,50,61)(H,51,62)(H,52,63)(H,68,69)/t18-,19-,20+,22-,23+,25-,31+,32+,33+/m0/s1

Clave InChI

HGYMGQIZTWEDBI-WBYFLIHPSA-N

SMILES

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O

SMILES isomérico

C[C@H]([C@H](C(=O)N[C@@H](C)C(=O)N[C@@H]1CCCN(C1=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C(=O)O)O)NC(=O)[C@H](CCCCNC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O

SMILES canónico

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Pseudobactin;  Ferric pseudobactin; 

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Differences

Feature Pseudobactin Pyoverdines (e.g., PVD-Pf5) Enterobactin Quinolobactin
Producing Organism Pseudomonas fluorescens Pseudomonas aeruginosa Escherichia coli Pseudomonas fluorescens ATCC 17400
Chromophore Dihydroxyquinoline Dihydroxyquinoline Catechol Quinoline derivative
Peptide Chain Hexapeptide (L/D alternation) Species-specific peptide Cyclic trilactone of DHB Not characterized
Iron Chelators Hydroxamate, α-hydroxy acid, catechol Hydroxamate, catechol Catechol Unknown
Biological Role ISR induction, antifungal Virulence regulation in P. aeruginosa Iron scavenging Iron uptake (repressed by pyoverdine)
Specificity Binds PupB receptor in P. putida Bands with PVD-specific aptamers Binds EntA receptor Utilizes distinct receptors
Key References

Key Findings :

  • Structural Overlap with Pyoverdines: this compound was initially termed distinct from pyoverdines, but structural analyses confirm it is a pyoverdine variant . However, aptamers specific to P.
  • Receptor Specificity: this compound uptake in P. aeruginosa . Similarly, P. fluorescens ATCC 17400 cannot utilize this compound BN7 without heterologous receptor expression .
  • Functional Divergence : this compound uniquely primes plants for ISR via jasmonate/ethylene pathways, whereas SA-dependent pyoverdines (e.g., in P. syringae) lack this trait .

Key Findings :

  • Biosynthetic Redundancy : pbsC in Pseudomonas sp. M114 shares motifs with pyoverdine synthetase pvdD but lacks motifs VI and X, suggesting functional divergence .
  • Regulatory Antagonism: In P. fluorescens ATCC 17400, pyoverdine represses quinolobactin production, highlighting competition between siderophore pathways .

Iron Affinity and Ecological Impact

Parameter This compound Pyoverdines Enterobactin
Iron-Binding Constant (K) ~10³² M⁻¹ (estimated) ~10³²–10³³ M⁻¹ ~10⁵² M⁻¹
Ecological Role Antagonizes fungi via iron sequestration Enhances P. aeruginosa virulence Dominates in enteric environments
Cross-Utilization Limited (strain-specific receptors) Rare (e.g., P. putida WCS358 cannot use P. aeruginosa pyoverdines) Broad among Enterobacteriaceae

Key Findings :

  • Fungistatic Activity : this compound outcompetes fungal siderophores (e.g., fusarinine) due to higher iron affinity, suppressing pathogens like Fusarium oxysporum .
  • Iron Competition : Pseudomonads producing this compound inhibit competitors lacking compatible receptors, as seen in P. putida WCS358-mediated rhizosphere exclusion .

Q & A

Q. How is the molecular structure of pseudobactin determined, and what techniques are critical for its characterization?

The structure of pseudibactin was resolved using single-crystal X-ray diffraction, revealing a linear hexapeptide with alternating L- and D-amino acids and a quinoline-derived fluorescent moiety. Key techniques include:

  • X-ray crystallography for atomic-level resolution of the iron-binding ligands (hydroxamate, α-hydroxy acid, and o-dihydroxy aromatic groups) .
  • Mass spectrometry and NMR to validate peptide sequence and stereochemistry .
  • Iron-chelation assays to confirm functional groups involved in Fe³⁺ binding .

Q. What experimental methodologies are used to study this compound's role in iron uptake by plant-growth-promoting Pseudomonas strains?

Researchers employ:

  • Radiolabeled ⁵⁵Fe³⁺ uptake assays to quantify iron acquisition efficiency in Pseudomonas strains (e.g., P. putida WCS358) under iron-limited conditions .
  • Siderophore competition experiments to compare this compound’s efficacy with other siderophores (e.g., this compound 374) .
  • Genetic knockout studies to identify biosynthetic genes (e.g., cluster A in Pseudomonas sp.) linked to this compound production .

Advanced Research Questions

Q. How can contradictory data on this compound’s iron-uptake efficiency across Pseudomonas strains be resolved?

Contradictions often arise from strain-specific genetic variations or experimental conditions. Methodological approaches include:

  • Standardizing growth media (e.g., Fe³⁺-limited pyridine-acetic acid buffer) to control environmental variables .
  • Comparative genomics to identify differences in siderophore biosynthesis genes (e.g., pMR and pMA3 cosmids) .
  • Meta-analysis of uptake kinetics (e.g., Vmax and Km values) across published datasets .

Q. What strategies are recommended for engineering this compound-producing Pseudomonas strains to enhance phytopathogen suppression?

Advanced approaches involve:

  • CRISPR-Cas9-mediated gene editing to overexpress this compound biosynthetic clusters (e.g., cluster A) .
  • Transcriptomic profiling under rhizosphere-mimicking conditions to identify regulatory pathways .
  • Synergistic application with other antimicrobial agents in controlled pot trials to assess combinatorial effects .

Q. How should researchers address reproducibility challenges in this compound crystallography studies?

Reproducibility requires:

  • Detailed reporting of crystallization conditions (e.g., pH, temperature, buffer composition) as per IUCr guidelines .
  • Validation of asymmetric units (e.g., dimer formation with 26 water molecules) using multiple diffraction datasets .
  • Open-access deposition of crystallographic data in repositories like the Protein Data Bank (PDB) .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing this compound’s impact on plant growth metrics?

Use:

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in greenhouse trials .
  • Linear regression to correlate this compound concentration with root/shoot biomass .
  • Power analysis during experimental design to ensure sufficient sample size .

Q. How can researchers differentiate this compound from pseudoscientific claims in agricultural studies?

Apply criteria from Science vs. Pseudoscience frameworks:

  • Falsifiability : Ensure hypotheses are testable (e.g., "this compound increases crop yield by ≥20% under Fe-limited conditions") .
  • Peer-reviewed validation : Cross-check results against independent studies (e.g., Pseudomonas genome databases) .
  • Transparency : Share raw data (e.g., HPLC chromatograms, growth curves) in supplementary materials .

Experimental Design Challenges

Q. What controls are essential in this compound bioassays to avoid false positives in antimicrobial activity?

Include:

  • Negative controls : Fe³⁺-replete media to confirm siderophore-specific effects .
  • Positive controls : Commercial siderophores (e.g., ferrioxamine B) to benchmark activity .
  • Sterility checks : Filter-sterilize this compound solutions to exclude microbial contaminants .

Q. How should researchers handle non-reproducible results in this compound crystallography?

Follow protocols from Beilstein Journal of Organic Chemistry:

  • Triplicate crystallization trials with varying precipitant concentrations .
  • Dynamic light scattering (DLS) to assess solution homogeneity before crystallization .
  • Collaborative validation with independent labs using shared samples .

Data Management and Reporting

Q. What metadata standards are critical for publishing this compound-related datasets?

Adhere to FAIR principles:

  • Structured formats : Include .cif files for crystallographic data and .fasta for genetic sequences .
  • Contextual details : Document strain IDs (e.g., ATCC numbers), growth conditions, and instrument calibration logs .
  • Repository compliance : Use discipline-specific databases (e.g., GenBank for gene clusters, Zenodo for raw spectra) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudobactin
Reactant of Route 2
Pseudobactin

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